molecular formula C13H16N2O2 B13834526 N-Allyl-2-(allyloxy)-5-aminobenzamide CAS No. 30509-58-1

N-Allyl-2-(allyloxy)-5-aminobenzamide

Cat. No.: B13834526
CAS No.: 30509-58-1
M. Wt: 232.28 g/mol
InChI Key: HHIFWYWJNCLVIN-UHFFFAOYSA-N
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Description

N-Allyl-2-(allyloxy)-5-aminobenzamide is an organic compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol . Its structure features a benzamide core substituted with an amino group, an allyloxy group, and an N-allyl chain, making it a functionalized aniline derivative . This specific arrangement of allyl and amino groups is of interest in synthetic chemistry, particularly as a versatile building block for constructing more complex molecules . While similar allyl- and amino-bearing benzene derivatives serve as valuable intermediates in medicinal chemistry and the development of pharmaceuticals, the specific research applications and biological mechanisms of action for this exact compound have not been detailed in the available scientific literature . This product is intended for research and development purposes in a laboratory setting and is strictly not for diagnostic, therapeutic, or human use.

Properties

CAS No.

30509-58-1

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

5-amino-2-prop-2-enoxy-N-prop-2-enylbenzamide

InChI

InChI=1S/C13H16N2O2/c1-3-7-15-13(16)11-9-10(14)5-6-12(11)17-8-4-2/h3-6,9H,1-2,7-8,14H2,(H,15,16)

InChI Key

HHIFWYWJNCLVIN-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=C(C=CC(=C1)N)OCC=C

Origin of Product

United States

Preparation Methods

Four-Step Synthesis from 2-Allylphenol

A notable and well-documented synthesis route involves a four-step sequence starting from 2-allylphenol, as described in a recent peer-reviewed study:

Step Reaction Reagents/Conditions Product Yield (%)
1 Nitration HNO3/H2SO4 (sulfonitric mixture), 0 °C, 30 min 2-Allyl-6-nitrophenol 15
2 Selective Bromination N-Bromosuccinimide (NBS) 2-Allyl-4-bromo-6-nitrophenol 72
3 Allylation of Phenol Allyl bromide, K2CO3, acetone, reflux, 1 h 1-Allyl-2-(allyloxy)-5-bromo-3-nitrobenzene 77
4 Reduction of Nitro Group Zn, NH4Cl, EtOH/H2O, reflux, 1 h 3-Allyl-2-(allyloxy)-5-bromoaniline 98

Notes:

  • The initial nitration step yields two isomers, with the desired 2-allyl-6-nitrophenol isolated in 15% yield.
  • Bromination is regioselective, targeting the 4-position relative to the phenol.
  • Allylation uses standard Williamson ether synthesis conditions.
  • Nitro group reduction is efficiently achieved with zinc and ammonium chloride, yielding the amino derivative with excellent yield.
  • Final product isolation involves silica gel column chromatography ensuring high purity.

This method is notable for its simplicity, mild conditions, and good to excellent yields after the first step.

Amide Formation from Carboxylic Acid or Ester Intermediates

To obtain the benzamide functionality, the amino-substituted intermediate can be converted into the corresponding benzamide via amide bond formation. Literature on related compounds indicates the following approaches:

  • Esterification of carboxylic acids using thionyl chloride and methanol to form methyl esters.
  • Allylation of phenolic hydroxyl groups using allyl bromide under basic conditions.
  • Reduction of nitro groups to amines.
  • Conversion of carboxylic acids or esters to carboxamides employing mixed-anhydride methods with reagents such as isobutyl chloroformate and N-methylmorpholine to avoid N-acylation side reactions.

Although these steps are described for closely related compounds, the strategies are transferable to the preparation of N-Allyl-2-(allyloxy)-5-aminobenzamide.

Alternative Synthetic Routes and Considerations

  • Claisen rearrangement has been used historically to install allyl groups onto phenols, but the direct allylation of phenolic hydroxyls followed by nitration and reduction offers a more straightforward route with better control over substitution patterns.
  • Selective halogenation steps can be optimized by choice of halogenating agent and reaction conditions to improve regioselectivity.
  • Reduction of nitro groups can be performed using various reducing agents; however, zinc and ammonium chloride provide mild and effective conditions compatible with allyl groups.
  • Purification by flash chromatography is standard for isolating intermediates and final products with high purity.

Data Tables Summarizing Key Synthetic Steps

Intermediate Structure Description Key Reagents Reaction Type Yield (%) Notes
2-Allyl-6-nitrophenol Nitro group introduced ortho to allylphenol HNO3/H2SO4 Electrophilic aromatic substitution (nitration) 15 Mixture of isomers formed
2-Allyl-4-bromo-6-nitrophenol Bromine introduced meta to nitro group NBS Electrophilic aromatic substitution (bromination) 72 Selective bromination
1-Allyl-2-(allyloxy)-5-bromo-3-nitrobenzene Phenol allylated to allyloxy ether Allyl bromide, K2CO3 Williamson ether synthesis 77 Reflux in acetone
3-Allyl-2-(allyloxy)-5-bromoaniline Nitro group reduced to amino Zn, NH4Cl Reduction 98 Mild conditions, high yield

Research Discoveries and Insights

  • The combination of allyl and amino groups on the benzene ring creates an electron-rich environment that can influence reactivity and selectivity in subsequent transformations.
  • The use of mild reducing agents preserves the integrity of allyl groups, which are prone to polymerization or side reactions under harsh conditions.
  • The synthetic route avoids the need for transition metal catalysts, making it more sustainable and cost-effective.
  • The methodology allows for the introduction of further functional groups (e.g., bromine) that can serve as handles for cross-coupling reactions or other derivatizations.
  • The overall synthetic strategy demonstrates the importance of stepwise functional group transformations with careful control of reaction conditions to achieve high regioselectivity and yield.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-2-(allyloxy)-5-aminobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the allyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of amines and hydroxylamines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-Allyl-2-(allyloxy)-5-aminobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Allyl-2-(allyloxy)-5-aminobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their properties, and applications:

Compound Name CAS Number Molecular Formula Key Structural Features Synthesis Method Applications/Activities References
N-Allyl-2-(allyloxy)-5-aminobenzamide 6525-27-5 C₁₄H₁₇N₂O₃ Allyloxy (2-position), allyl-amine (5-position) Likely via benzoylation of aminophenol derivatives Intermediate in peptide synthesis; potential fluorescence
5-Amino-N-butyl-2-prop-2-enoxybenzamide 30509-59-2 C₁₄H₂₀N₂O₂ Prop-2-enoxy (allyloxy), butyl-amide Reaction of 2-amino-5-nitrophenol with butylamine Safety data available (industrial use)
N-(5-Cyanononan-5-yl)benzamide - C₁₇H₂₄N₂O Cyano group, long alkyl chain Benzoyl chloride + 2-amino-2-butylhexanenitrile Amino acid synthesis intermediate
N-TFA-L-valine (2-allyloxy)ethyl amide - C₁₃H₂₁F₃N₂O₃ Trifluoroacetyl (TFA) group, allyloxyethyl amide TFA-amino acid + (2-allyloxy)ethylamine Building block for synthetic polypeptides
N-(2-[2-(allyloxy)-5-bromophenyl]-...) 438453-63-5 C₂₆H₂₃Br₂N₃O₄ Bromo, ethoxy, quinazolinone core Multi-step nucleophilic substitution Anticancer research (structural complexity)

Structural and Electronic Comparisons

  • Substituent Effects: Allyloxy vs. Ethoxy: The allyloxy group in this compound introduces greater steric hindrance and lower coplanarity (dihedral angle ~87°) compared to ethoxy analogs, reducing π-electron delocalization and fluorescence intensity . Amino vs. Cyano: The 5-amino group in the target compound enhances hydrogen-bonding capacity, unlike the cyano group in N-(5-Cyanononan-5-yl)benzamide, which facilitates nitrile hydrolysis to α-amino acids .
  • Synthetic Utility: Benzoylation of aminonitriles (e.g., ) is a common route for amino acid intermediates, whereas the target compound may require regioselective allylation of aminophenols. TFA-protected analogs () prioritize orthogonal protection for peptide synthesis, contrasting with the target’s unprotected amine.
  • Biological Relevance: Benzoxazole derivatives () exhibit COX-2 inhibition, suggesting that the benzamide core in this compound could be modified for anti-inflammatory activity. Brominated analogs () highlight the role of halogenation in enhancing bioavailability and target binding in anticancer agents.

Physicochemical Properties

  • Electron Density : The allyloxy group in the target compound shows minimal electron-withdrawing/donating effects, similar to vinylbenzyl groups, preserving the benzamide’s electronic structure .
  • Solubility : Allyloxy and alkylamide groups (e.g., butyl in ) increase hydrophobicity compared to sulfonate-containing analogs ().

Q & A

Q. Critical Factors for Yield and Purity :

  • Protection/deprotection strategies : For multi-step synthesis, temporary protection of the amine (e.g., using Boc groups) prevents undesired side reactions .
  • Catalyst selection : Pd-C for nitro reduction offers higher yields (~85%) compared to SnCl₂ (~70%) but requires careful handling .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Basic: How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H NMR :
    • Allyloxy protons: Two doublets at δ 4.5–5.2 ppm (OCH₂CH₂CH₂) and a multiplet at δ 5.8–6.0 ppm (allyl CH₂=CH₂) .
    • Amide NH: Broad singlet at δ 6.5–7.0 ppm (exchangeable with D₂O) .
  • ¹³C NMR :
    • Amide carbonyl at δ 165–170 ppm; allyl carbons (CH₂=CH₂) at δ 115–125 ppm .
  • IR :
    • Stretching bands for amide (C=O at ~1650 cm⁻¹) and ether (C-O at ~1250 cm⁻¹) .
  • Mass Spectrometry (MS) :
    • Molecular ion peak [M+H]⁺ matching the molecular weight (C₁₃H₁₆N₂O₂: 248.28 g/mol) with fragmentation patterns confirming allyl and benzamide groups .

Advanced: What strategies optimize the regioselective reactivity of allyl groups in this compound for further derivatization?

Methodological Answer:
The allyl groups exhibit distinct reactivity:

  • N-Allyl : Prone to electrophilic substitution (e.g., bromination at the allylic position using NBS/light) .
  • O-Allyl : Participates in Claisen rearrangements under thermal conditions (150–200°C) to form chromene derivatives .

Q. Experimental Design :

Thiol-ene Click Chemistry :

  • React with thiols (e.g., thioglycolic acid) under UV light or radical initiators (e.g., AIBN) to functionalize the allyl groups .

Catalytic Cross-Coupling :

  • Suzuki-Miyaura coupling of brominated allyl derivatives with aryl boronic acids using Pd(PPh₃)₄ .

Data Contradiction Note :
While allyl ethers typically undergo Claisen rearrangement, steric hindrance from the benzamide core may suppress this pathway, favoring alternative reactions like epoxidation .

Advanced: How can computational methods (e.g., DFT) predict the electronic properties and reaction pathways of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate HOMO-LUMO gaps to assess nucleophilic/electrophilic sites. The allyloxy group shows higher electron density (HOMO ≈ -5.2 eV) than the N-allyl moiety (HOMO ≈ -6.1 eV) .
    • Simulate transition states for Claisen rearrangement (activation energy ~25 kcal/mol) .
  • Molecular Docking :
    • Predict binding affinity with biological targets (e.g., COX-2 enzyme) by aligning the benzamide core with hydrophobic pockets and the allyl groups with flexible side chains .

Validation :
Compare computational results with experimental kinetics (e.g., Arrhenius plots for rearrangement reactions) .

Advanced: What in vitro assays are suitable for evaluating the bioactivity of this compound in enzyme inhibition or anticancer studies?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • COX-2 Inhibition : Measure IC₅₀ via ELISA using purified COX-2 enzyme and arachidonic acid substrate. Similar benzamide derivatives show IC₅₀ values of 10–50 µM .
    • Kinase Assays : Use ATP-Glo™ to quantify inhibition of kinases (e.g., EGFR) .
  • Anticancer Screening :
    • MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, IC₅₀ ~20 µM) .
    • Apoptosis Markers : Western blotting for caspase-3/9 activation .

Contradiction Note : While allyl groups enhance membrane permeability, their metabolic instability (e.g., oxidation by CYP450 enzymes) may reduce in vivo efficacy .

Advanced: How do structural modifications (e.g., halogen substitution) alter the physicochemical and biological properties of this compound?

Methodological Answer:

  • Halogen Substitution at Position 5 :
    • Chloro Derivative : Increases lipophilicity (logP +0.5) and enhances antimicrobial activity (MIC ~5 µg/mL against S. aureus) .
    • Fluoro Derivative : Improves metabolic stability (t₁/₂ increased by 2x) due to reduced CYP450 affinity .
  • Methoxy vs. Allyloxy :
    • Replacing the allyloxy with methoxy decreases reactivity but improves thermal stability (TGA decomposition >250°C vs. 200°C) .

Q. Synthetic Protocol :

  • Buchwald-Hartwig Amination : Introduce aryl halides at position 5 using Pd₂(dba)₃/Xantphos .

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